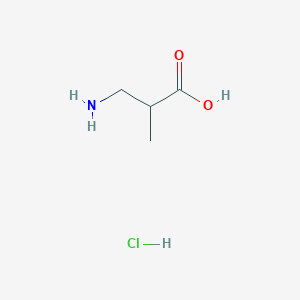

3-Amino-2-methylpropanoic acid hydrochloride

Description

3-Amino-2-methylpropanoic acid hydrochloride (CAS: 28267-25-6), also known as β-aminoisobutyric acid (BAIBA) hydrochloride, is a non-proteinogenic amino acid derivative. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. Its molecular formula is C₄H₁₀ClNO₂, with a molecular weight of 139.58 g/mol .

Propriétés

IUPAC Name |

3-amino-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGBOMJVYQTWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40502513 | |

| Record name | 3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28267-25-6 | |

| Record name | 3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Substrate Preparation

Reductive amination is a two-step process involving condensation of an amine with a carbonyl compound followed by reduction. For 3-amino-2-methylpropanoic acid, the precursor α-keto acid, 2-methyl-3-oxopropanoic acid, is condensed with ammonia. Sodium triacethoxyborohydride (STAB) in methanol facilitates selective reduction of the imine intermediate to the β-amino acid.

The reaction proceeds as follows:

Yields up to 91% are achievable under optimized conditions (0–25°C, 12–24 hours). STAB’s mild reducing properties prevent over-reduction of carboxylic acid groups, a critical advantage over traditional agents like lithium aluminum hydride.

Optimization and Scalability

Key variables include stoichiometry (1:1.3 keto acid-to-ammonia ratio), solvent polarity, and temperature control. Methanol enhances solubility of intermediates, while temperatures below 25°C minimize side reactions. Post-reduction, the free amine is treated with hydrochloric acid in tetrahydrofuran (THF) to precipitate the hydrochloride salt, achieving 93% yield.

Gabriel Synthesis for Amine Protection

Phthalimide Protection and Alkylation

The Gabriel synthesis involves alkylation of phthalimide-protected amines, followed by deprotection. Starting with 3-bromo-2-methylpropanoic acid, phthalimide potassium salt replaces the bromide under nucleophilic conditions:

Yields exceed 87% with a 1:3 substrate-to-phthalimide ratio and refluxing THF.

Hydrazinolysis and Salt Formation

Deprotection uses hydrazine hydrate in ethanol to cleave the phthalimide group:

Hydrazinolysis at 50–60°C for 5 hours ensures complete deprotection. Subsequent HCl treatment in THF isolates the hydrochloride salt with 93% efficiency.

Strecker Synthesis from Aldehyde Precursors

Cyanide-Mediated Amination

The Strecker synthesis condenses 2-methylpropanal with ammonia and cyanide to form an α-aminonitrile, which is hydrolyzed to the amino acid:

While this method avoids expensive reagents, cyanide handling and lower yields (~75%) limit industrial applicability.

Hydrochloride Salt Formation

Acid-Base Reaction in Polar Solvents

Free 3-amino-2-methylpropanoic acid is dissolved in THF or methanol, and gaseous HCl is bubbled through the solution at 0–25°C. The hydrochloride salt precipitates upon saturation, with yields >90% after vacuum filtration and drying.

Purity and Crystallization

Recrystallization from ethanol/water (1:1) enhances purity (>99%), as evidenced by melting point analysis (208–210°C).

Comparative Analysis of Synthetic Methods

| Method | Yield | Cost | Scalability | Complexity |

|---|---|---|---|---|

| Reductive Amination | 91% | High | Moderate | Low |

| Gabriel Synthesis | 87% | Low | High | Moderate |

| Strecker Synthesis | 75% | Moderate | Low | High |

Reductive amination offers superior yield but requires costly STAB. Gabriel synthesis balances cost and scalability, while Strecker synthesis is less viable due to cyanide use.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Amino-2-methylpropanoic acid hydrochloride can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amino acids.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 3-amino-2-methylpropanoic acid hydrochloride serves as a building block for the preparation of various amino acid derivatives and peptides. Its structural features make it valuable for developing new compounds with specific functionalities.

Biology

This compound is extensively utilized in biological research to study enzyme-substrate interactions and protein synthesis. It acts as a model compound for understanding amino acid behavior in biological systems. Notably, it has been investigated for its role in the pyrimidine degradation pathway, interacting with enzymes such as beta-ureidopropionase.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Research indicates that it may target specific enzymes and receptors, contributing to drug development aimed at various diseases.

Industry

The compound is used in the production of specialty chemicals and as an intermediate in synthesizing various compounds. Its applications extend to pharmaceuticals, where it plays a role in creating complex drug formulations.

Anticancer Activity

Recent studies have demonstrated that derivatives of 3-amino-2-methylpropanoic acid exhibit significant anticancer properties:

- Study Findings : A derivative was tested against A549 (non-small cell lung cancer) cells, showing a reduction in cell viability by over 50%, with IC50 values comparable to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

Investigations into the antimicrobial potential of this compound have shown promising results against multidrug-resistant bacteria:

- Broad Spectrum Activity : Compounds derived from 3-amino-2-methylpropanoic acid exhibited activity against ESKAPE pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Candida auris | 64 μg/mL |

Mécanisme D'action

The mechanism of action of 3-amino-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The compound can also participate in metabolic pathways, where it is converted into other biologically active molecules.

Comparaison Avec Des Composés Similaires

Structural Analogues and Similarity Scores

Key structural analogs, along with their similarity scores (calculated based on molecular descriptors), are summarized below:

| Compound Name | CAS Number | Similarity Score | Molecular Formula | Key Structural Differences |

|---|---|---|---|---|

| Methyl 3-amino-2,2-dimethylpropanoate HCl | 3196-73-4 | 0.93 | C₆H₁₄ClNO₂ | Additional methyl group at C2; esterified |

| (R)-3-Amino-2-methylpropanoic acid HCl | 4244-84-2 | 0.79 | C₄H₁₀ClNO₂ | Stereospecific (R-configuration) |

| Ethyl 3-aminopropanoate HCl | 4249-19-8 | 0.77 | C₅H₁₂ClNO₂ | Ethyl ester; lacks methyl branch at C2 |

| 3-Amino-2-(methylamino)propanoic acid diHCl | 17289-22-4 | 0.76 | C₄H₁₂Cl₂N₂O₂ | Methylamino substitution at C2; dihydrochloride salt |

| 3-(Ethylamino)-2-methylpropanoic acid HCl | 1240529-23-0 | N/A | C₆H₁₄ClNO₂ | Ethylamino group at C3; methyl at C2 |

Notes:

- Higher similarity scores (e.g., 0.93 for Methyl 3-amino-2,2-dimethylpropanoate HCl) indicate closer structural resemblance, which often correlates with similar physicochemical properties like solubility and melting points .

- Stereochemistry differences (e.g., R-configuration in 4244-84-2) can significantly alter biological activity and metabolic pathways .

Physicochemical Properties

- Solubility: The hydrochloride salt form improves aqueous solubility compared to the free acid. For example, 3-Amino-2-methylpropanoic acid HCl is water-soluble, whereas its non-salt form may require organic solvents .

- Stability: Hydrochloride salts generally exhibit better thermal stability. In contrast, ester derivatives like Ethyl 3-aminopropanoate HCl may hydrolyze under acidic or basic conditions .

Activité Biologique

3-Amino-2-methylpropanoic acid hydrochloride, also known as β-aminoisobutyric acid (BAIBA), is a beta-amino acid that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a chiral compound with the molecular formula C₄H₉ClN₂O₂. It can be synthesized through various methods, typically involving the amination of 2-methylpropanoic acid followed by hydrochloride salt formation to enhance solubility and stability in aqueous solutions .

The biological activity of 3-amino-2-methylpropanoic acid is primarily attributed to its role as a substrate in metabolic pathways and its interaction with specific enzymes. It has been shown to influence metabolic processes, including:

- Fat Metabolism : BAIBA has been associated with increased fat oxidation and thermogenesis, promoting weight loss in animal models .

- Glucose Tolerance : Studies indicate that BAIBA improves glucose tolerance, as evidenced by intraperitoneal glucose tolerance tests (IPGTT) in mice, suggesting potential benefits for metabolic syndrome .

- Regulation of FGF23 : Both enantiomers of BAIBA have been shown to regulate fibroblast growth factor 23 (FGF23), which plays a crucial role in phosphate metabolism and bone health .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Weight Loss and Metabolic Effects : A study demonstrated that mice treated with BAIBA showed a significant decrease in body fat percentage over a defined treatment period. MRI analysis confirmed these findings, indicating that BAIBA treatment led to enhanced oxygen consumption and energy expenditure .

- Enzymatic Cascade Reactions : Research highlighted the utility of BAIBA in enzymatic reactions involving multiple enzymes (MAL and ADC) for cascade synthesis processes, showcasing its role in biocatalytic applications .

- Exercise-Induced Responses : Elevated levels of BAIBA were observed following exercise, suggesting its potential role as an exercise mimetic that could promote metabolic health without physical activity .

Future Directions

Research on this compound is ongoing, with several potential applications being explored:

- Therapeutic Applications : Investigating BAIBA's efficacy in treating metabolic disorders such as obesity and type 2 diabetes.

- Neuroprotective Studies : Further exploration into its neuroprotective properties could lead to new treatments for neurodegenerative diseases.

- Synthetic Biology Applications : Utilizing BAIBA in synthetic biology for the development of novel compounds or therapeutics.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-amino-2-methylpropanoic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically starts with β-alanine or its derivatives. For example, methyl 3-aminopropanoate hydrochloride can undergo alkylation or substitution reactions to introduce methyl groups at the C2 position. Key steps include:

- Starting Materials : β-Alanine derivatives (e.g., methyl esters) or L-serine analogs .

- Reaction Optimization : Use anhydrous conditions and catalysts like HCl gas for hydrochlorination. Temperature control (0–5°C) minimizes side reactions during salt formation .

- Yield Considerations : Impurity profiles (e.g., unreacted starting materials) should be monitored via HPLC, as described in pharmaceutical impurity standards .

Q. How can researchers ensure purity and characterize this compound?

- Methodological Answer :

- Purification : Recrystallization using ethanol/water mixtures improves purity (>95%). For hygroscopic batches, lyophilization is advised .

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of 0.03 M phosphate buffer and methanol (70:30), UV detection at 207 nm .

- NMR : Confirm structural integrity via H NMR (e.g., δ 1.4 ppm for methyl groups, δ 3.2 ppm for amino protons) .

- Impurity Profiling : Reference standards like EP/Pharmaceutical-grade impurities (e.g., diclofenac analogs) ensure compliance .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer :

- Store in airtight containers under nitrogen at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate hygroscopicity .

- Stability studies (accelerated aging at 40°C/75% RH for 6 months) can predict shelf-life degradation pathways .

Advanced Research Questions

Q. How does this compound interact with metabolic enzymes like Beta-ureidopropionase?

- Methodological Answer :

- Enzyme Assays : Monitor conversion to N-carbamyl-β-aminoisobutyric acid using UV-Vis spectroscopy (λ = 280 nm). Activity is pH-dependent, with optimal activity at pH 7.4 .

- Kinetic Studies : Measure and via Michaelis-Menten plots. Inhibitors (e.g., fluoride ions) can validate specificity .

- Clinical Relevance : Link enzyme deficiency to urinary metabolite profiling in neurological disorders (e.g., β-ureidopropionase deficiency) .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., fat browning vs. hepatic β-oxidation)?

- Methodological Answer :

- Dose-Response Studies : Test concentrations from 1–100 µM in adipocyte/hepatocyte co-cultures. Use Seahorse assays to quantify oxygen consumption (fat browning) vs. β-oxidation markers (e.g., CPT1A expression) .

- Metabolomic Profiling : LC-MS/MS identifies downstream metabolites (e.g., acylcarnitines) to distinguish pathway dominance .

- Species Variability : Compare murine vs. human primary cells to assess translational relevance .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms?

- Methodological Answer :

- Chiral Resolution : Use (S)- or (R)-camphorsulfonic acid for diastereomeric salt formation. Monitor enantiomeric excess (ee) via chiral HPLC .

- Asymmetric Catalysis : Palladium-catalyzed alkylation with chiral ligands (e.g., BINAP) achieves >90% ee .

- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.